N-[(2Z)-3-(4-methylbenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
The compound N-[(2Z)-3-(4-methylbenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido group, a 4-methylbenzyl substituent at position 3, and an acetamide moiety attached via a Z-configured imine. The 4-methylbenzyl group contributes moderate lipophilicity, balancing solubility and membrane permeability.
Properties
Molecular Formula |
C15H18N2O3S2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[3-[(4-methylphenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C15H18N2O3S2/c1-10-3-5-12(6-4-10)7-17-13-8-22(19,20)9-14(13)21-15(17)16-11(2)18/h3-6,13-14H,7-9H2,1-2H3 |
InChI Key |
YFSPXXBZIYXLRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3CS(=O)(=O)CC3SC2=NC(=O)C |
solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(4-methylbenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The starting materials often include 4-methylbenzyl chloride, thioamide, and acetic anhydride. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the thiazole ring and the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis, reducing the time and cost associated with production.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(4-methylbenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
Biological Activities
N-[(2Z)-3-(4-methylbenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has been investigated for several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with thiazole and thieno groups exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antibacterial agent.
- Anticancer Properties : Research indicates that similar thiazole derivatives can inhibit cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further anticancer drug development.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Thiazole derivatives are often explored for their ability to modulate inflammatory pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives, including this compound, showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess the efficacy of the compound.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses substantial antibacterial activity.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound exhibited cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(4-methylbenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
3,4-Dimethoxyphenyl Analog ()
- Structure : The 4-methylbenzyl group is replaced with 3,4-dimethoxyphenyl, introducing polar methoxy groups.
- Molecular Formula : C₁₅H₁₈N₂O₅S₂ (vs. C₁₅H₁₆N₂O₃S₂ for the main compound).
- Stereochemical differences (3aR,6aS vs. 3aS,6aR in ) may alter target binding .
2-Methoxyphenyl Analog ()
- Structure : Substituent changed to 2-methoxyphenyl with an additional methoxy group on the acetamide.
- The methoxy group may also engage in hydrogen bonding .
2,5-Dimethylphenyl and Propanamide Variants ()
- Structure : 2,5-Dimethylphenyl substituent (higher lipophilicity) and propanamide chain extension.
- Molecular Weight : 338.445 (acetamide) vs. 352.4716 (propanamide).
- Impact : Dimethyl groups enhance lipophilicity, favoring membrane permeability. The propanamide variant’s extended chain may improve pharmacokinetic properties, such as half-life .
Core Heterocycle Modifications
Thiadiazolylidene Derivatives ()
- Structure: Replaces the tetrahydrothienothiazole core with a thiadiazole ring.
- Example : N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide ().
- Impact : Thiadiazole’s planar structure and electron-withdrawing nature may enhance π-π stacking with aromatic residues in enzymes. Isoxazole substituents introduce additional hydrogen-bonding sites .
Thiazolo-Pyrimidine and Thiazolidine Derivatives ()
- Structure: Fused pyrimidine or thiazolidine rings instead of bicyclic thienothiazole.
- Example: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile ().
- Impact: Cyanobenzylidene and furan groups introduce electron-withdrawing and donating effects, respectively, altering electronic distribution and reactivity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-[(2Z)-3-(4-methylbenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research studies.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with acetamide and various alkyl substituents. The specific synthetic pathway may vary across studies but generally includes the following steps:
- Formation of the thiazole ring.
- Introduction of the 4-methylbenzyl group.
- Acetylation to produce the final compound.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 μM |
| Escherichia coli | 0.21 μM |
The compound's efficacy was compared with standard antibiotics like ciprofloxacin, demonstrating comparable binding interactions with target enzymes such as DNA gyrase and MurD .
Antitumor Activity
Thiazole derivatives have also been investigated for their anticancer potential. In vitro studies show that compounds similar to this compound can induce apoptosis in cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| Jurkat (Bcl-2 positive) | < 1.61 |
| A-431 (epidermoid carcinoma) | < 1.98 |
The structure-activity relationship (SAR) indicates that the presence of electron-donating groups enhances cytotoxicity, highlighting the importance of molecular modifications in developing effective anticancer agents .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Interactions : Molecular docking studies reveal that the compound forms critical hydrogen bonds with amino acids in the active sites of its target proteins.
- Enzyme Inhibition : The inhibition of key enzymes involved in bacterial cell wall synthesis and DNA replication is a primary mechanism through which this compound exerts its antimicrobial effects.
Case Studies
A notable study conducted by researchers synthesized multiple thiazole derivatives and evaluated their biological activity using MTT assays and agar diffusion methods. The results indicated that compounds with structural similarities to this compound exhibited promising antibacterial and anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
